molecular formula C8H15NO2 B3317250 methyl 2-[(3S)-piperidin-3-yl]acetate CAS No. 957752-42-0

methyl 2-[(3S)-piperidin-3-yl]acetate

Cat. No.: B3317250
CAS No.: 957752-42-0
M. Wt: 157.21
InChI Key: QDBQVCNGVFMIMU-ZETCQYMHSA-N
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Description

Methyl 2-[(3S)-piperidin-3-yl]acetate (CAS 957752-42-0) is a chiral piperidine derivative of significant value in medicinal chemistry and drug discovery. This compound serves as a versatile and crucial synthetic building block for the development of novel therapeutic agents. Its structure features a stereochemically defined (3S) piperidine ring, a privileged scaffold frequently found in biologically active molecules, esterified with an acetate group that enhances its utility for further chemical modifications. This chiral building block is a key intermediate in structure-based drug design, enabling the synthesis of compounds for various therapeutic areas. Its applications include serving as a core precursor in the development of renin inhibitors for treating cardiovascular diseases and in the synthesis of potent poly(ADP-ribose)polymerase (PARP) inhibitors, which are investigated as mono-therapies for tumors with specific DNA-repair defects and as enhancers of certain DNA-damaging anticancer agents and radiotherapy . The established stereocenter at the C3 position of the piperidine ring is critical for achieving high enantiopurity in final active pharmaceutical ingredients (APIs), with synthetic routes often employing advanced strategies such as asymmetric hydrogenation or chiral auxiliary techniques . With a molecular formula of C 8 H 15 NO 2 and a molecular weight of 157.21 g/mol , this compound is offered in high purity (typically 95% or greater) to ensure consistent and reliable research outcomes. It is supplied for research and development purposes only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(3S)-piperidin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h7,9H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBQVCNGVFMIMU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 2 3s Piperidin 3 Yl Acetate

Stereoselective Synthetic Routes

The establishment of the stereocenter at the C3 position of the piperidine (B6355638) ring is a critical aspect of the synthesis of methyl 2-[(3S)-piperidin-3-yl]acetate. Various stereoselective strategies have been developed to achieve high enantiopurity.

Asymmetric Synthetic Approaches to the (3S)-Piperidine Stereocenter

Asymmetric synthesis provides a direct pathway to enantiomerically enriched 3-substituted piperidines. One prominent strategy involves the asymmetric hydrogenation of substituted pyridinium (B92312) salts. For instance, N-benzylated 3-substituted pyridinium salts can be hydrogenated using a Rh-JosiPhos catalyst in the presence of an organic base like triethylamine (B128534) to yield the corresponding piperidines with high enantiomeric excess (ee). nih.gov Mechanistic studies suggest that the reaction proceeds through a dihydropyridine (B1217469) intermediate, with the base playing a crucial role in achieving high enantioselectivity. nih.gov

Another powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction. This method utilizes aryl, heteroaryl, or vinyl boronic acids and a phenyl pyridine-1(2H)-carboxylate to generate 3-substituted tetrahydropyridines with excellent yield and enantioselectivity. nih.govsnnu.edu.cn A subsequent reduction step then affords the desired enantioenriched 3-substituted piperidine. nih.govsnnu.edu.cn This three-step process, involving partial reduction of pyridine (B92270), asymmetric carbometalation, and a final reduction, offers a versatile route to a variety of chiral piperidines. nih.govsnnu.edu.cn

Furthermore, chemoenzymatic methods have emerged as a sustainable alternative. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines, demonstrating the potential of biocatalysis in accessing these chiral building blocks.

Chiral Auxiliary and Chiral Catalyst Strategies for Enantiocontrol

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. In the synthesis of piperidines, chiral auxiliaries attached to the nitrogen atom can effectively control the stereoselectivity of transformations at the C3 position. For example, the alkylation of N-protected piperidin-2-ones, where the N-protecting group is a chiral entity, can proceed with high diastereoselectivity. ntu.edu.sg The choice of the chiral auxiliary and reaction conditions, such as the amount of base used, can significantly influence the diastereomeric excess. ntu.edu.sg After the desired stereocenter is established, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Organocatalysis offers another avenue for enantiocontrol. Chiral phosphoric acids have been successfully employed as catalysts in the asymmetric intramolecular aza-Michael cyclization of N-tethered alkenes to produce enantioenriched 2,5- and 2,6-disubstituted piperidines. nih.gov The catalyst, in conjunction with a co-catalyst like trifluoroacetic acid, facilitates the cyclization with good yields and moderate to high enantioselectivity. nih.gov

The following table summarizes some catalytic systems used for the asymmetric synthesis of 3-substituted piperidines:

Catalytic SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Rh-JosiPhos / Et₃NN-benzylated 3-substituted pyridinium salts3-substituted piperidinesUp to 90% nih.gov
[Rh(cod)Cl]₂ / Chiral BisphosphinePhenyl pyridine-1(2H)-carboxylate & Boronic acid3-substituted tetrahydropyridinesUp to 96% nih.gov
Chiral Phosphoric Acid / Trifluoroacetic AcidN-tethered alkenes2,5-disubstituted piperidinesUp to 95% nih.gov

Optical Resolution Techniques for Enantiomeric Enrichment

In the context of methyl 2-(piperidin-3-yl)acetate, the racemic compound can be resolved by forming diastereomeric salts with a chiral acid. A relevant example is the resolution of racemic ethyl nipecotate (ethyl piperidine-3-carboxylate), a structurally similar compound. google.com Suitable resolving agents for this class of compounds include di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid. google.com The choice of the resolving agent and solvent is crucial for efficient separation, as it influences the differential solubility of the resulting diastereomeric salts. google.com

Once the diastereomers are separated, the chiral resolving agent is removed to yield the pure enantiomers of the desired compound. libretexts.orgwikipedia.org For instance, after separation of the diastereomeric salts, neutralization with a base would liberate the enantiomerically pure piperidine derivative.

Precursor Synthesis and Intermediate Derivatization Strategies

The construction of the piperidine ring and the introduction of the acetate (B1210297) side chain often involve key chemical transformations. The following sections detail the application of specific reactions in the synthesis of precursors and intermediates for this compound.

Application of Aza-Michael Addition Reactions in Piperidine Functionalization

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for C-N bond formation and is widely used in the synthesis of piperidines. ntu.edu.sgresearchgate.net This reaction can be employed in both intramolecular and intermolecular fashions to construct the piperidine ring or to functionalize a pre-existing piperidine precursor.

In an intramolecular aza-Michael reaction, a molecule containing both an amine and a Michael acceptor can cyclize to form a piperidine ring. ntu.edu.sg This strategy has been used to synthesize various substituted piperidines, and the stereochemical outcome can be controlled through the use of chiral catalysts or auxiliaries. nih.gov For example, organocatalytic enantioselective intramolecular aza-Michael reactions have been developed for the synthesis of enantioenriched 2,5- and 2,6-disubstituted piperidines. nih.gov

Intermolecular aza-Michael additions can be used to introduce the acetate side chain precursor onto a suitable piperidine synthon. For instance, the reaction of a piperidine derivative with a methyl acrylate (B77674) would introduce a 3-methoxycarbonylpropyl group at the nitrogen atom. Subsequent cyclization or further functionalization could then lead to the desired 3-substituted piperidine. The reaction of 3,3-dimethyl-2,6-diarylpiperidin-4-ones with methyl vinyl ketone in the presence of sodium ethoxide is an example of a Michael addition on a piperidone. libretexts.org

The following table provides examples of aza-Michael additions in the synthesis of piperidine derivatives:

Reaction TypeReactantsCatalyst/ReagentProduct TypeReference
Intramolecular Aza-Michael CyclizationN-tethered alkenesChiral Phosphoric AcidEnantioenriched disubstituted piperidines nih.gov
Intermolecular Michael Addition3,3-dimethyl-2,6-diarylpiperidin-4-ones and methyl vinyl ketoneSodium ethoxideIsoquinoline derivatives libretexts.org
Domino Aza-Michael/1,3-Dipolar CycloadditionEnantiopure highly substituted pyrrolidinopyrazolinesNonaflyl azideα,β,γ-triamino acids researchgate.net

Horner–Wadsworth–Emmons (HWE) Reaction Pathways in Ester Synthesis

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly E-alkenes, from stabilized phosphonate (B1237965) carbanions and aldehydes or ketones. rsc.orgthieme-connect.comyoutube.com This reaction is highly valuable for constructing the side chain of this compound.

A common strategy involves the reaction of a piperidine-3-carbaldehyde (B1602230) derivative with a phosphonate ylide, such as methyl (triphenylphosphoranylidene)acetate or a related phosphonate ester, to form an α,β-unsaturated ester. Subsequent reduction of the double bond would then yield the desired methyl acetate side chain. The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and easier removal of the phosphate (B84403) byproduct. rsc.org

An unexpected epimerization at the C2 position has been observed in the HWE reaction of chiral 2-substituted-4-oxopiperidines, highlighting the importance of carefully considering the reaction conditions and substrate structure to maintain stereochemical integrity. mdpi.com

The stereoselectivity of the HWE reaction can be influenced by the structure of the phosphonate reagent. For example, the Still-Gennari modification, which utilizes trifluoroethyl phosphonates, generally favors the formation of Z-alkenes. youtube.com This allows for access to either the (E)- or (Z)-isomer of the unsaturated ester intermediate, which can be a crucial aspect in the total synthesis of complex molecules.

ReactantsReagent/ConditionsProduct TypeStereoselectivityReference
Aldehyde/Ketone and Stabilized Phosphonate CarbanionBase (e.g., NaH, n-BuLi)AlkenePredominantly (E) rsc.org
Aldehyde and Trifluoroethyl PhosphonatePotassium Hexamethyldisilazide (KHMDS)AlkenePredominantly (Z) youtube.com
Chiral 2-substituted-4-oxopiperidine and PhosphonateBaseα,β-unsaturated esterPotential for C2 epimerization mdpi.com

Cyclization Reactions Involving Related Piperidine and Oxetane (B1205548) Derivatives

The synthesis of complex heterocyclic systems often involves the strategic cyclization of key building blocks. While direct cyclization reactions involving this compound and an oxetane are not prominently documented, the principles of forming these rings are well-established and provide a framework for potential synthetic routes.

The formation of the piperidine ring itself frequently relies on intramolecular cyclization, where a substrate containing a nitrogen source (like an amino group) reacts to form a new carbon-nitrogen bond. nih.gov These reactions, which can proceed via mechanisms such as reductive amination, Michael additions, or radical-mediated cyclizations, are governed by established principles like Baldwin's rules. nih.gov Copper-catalyzed intramolecular C-H amination represents a modern approach for synthesizing piperidines from N-fluoro amides. nih.govacs.orgresearchgate.net

Oxetanes, as strained four-membered rings, present a greater synthetic challenge compared to the formation of five- or six-membered rings like piperidines. acs.org Their synthesis typically requires intramolecular cyclization of 1,3-diols or their derivatives, often under basic conditions to facilitate an intramolecular Williamson ether synthesis. acs.orgacs.org The kinetics of forming the C–O bond in an oxetane are significantly slower, necessitating the use of strong bases and good leaving groups to achieve reasonable yields. acs.org

The combination of piperidine and oxetane motifs is of significant interest in medicinal chemistry. Oxetanes can serve as isosteres for gem-dimethyl or carbonyl groups and can favorably alter physicochemical properties such as metabolic stability and basicity. nih.gov For instance, incorporating an oxetane can significantly lower the pKa of a nearby amine group through its strong inductive effect. nih.gov Spirocyclic structures combining piperidine and oxetane rings have been synthesized to explore these effects. Carreira and co-workers studied spirocyclic piperidine-oxetane derivatives and found a considerable improvement in metabolic stability compared to their carbonyl-containing counterparts. acs.org The synthesis of such spirocycles often involves the construction of one ring onto the other, for example, by nucleophilic addition to an oxetan-3-one followed by further transformations. nih.gov

Table 1: Comparison of Cyclization Strategies for Piperidines and Oxetanes

Feature Piperidine Synthesis Oxetane Synthesis
Ring Size 6-membered 4-membered
Common Method Intramolecular C-N bond formation (e.g., reductive amination, C-H amination) nih.govnih.gov Intramolecular C-O bond formation (e.g., Williamson ether synthesis) acs.org
Kinetics Generally favorable Slower due to ring strain acs.org
Key Precursors Acyclic amino aldehydes/ketones, N-halo amides nih.govnih.gov 1,3-diols or halo-alcohols acs.orgacs.org
Driving Force Formation of a stable 6-membered ring Use of strong bases and good leaving groups to overcome strain acs.org

Derivatization Pathways for the Construction of Complex Molecular Scaffolds

The this compound scaffold is a valuable starting point for creating more elaborate molecules, primarily through functionalization of the piperidine ring. Modern synthetic methods allow for precise and stereocontrolled modifications.

A powerful technique for derivatization is the direct functionalization of C-H bonds. A palladium-catalyzed C-H arylation has been developed for piperidine derivatives that bear a directing group at the C3 position, which is directly applicable to structures like this compound. acs.org This method allows for the selective introduction of various aryl groups at the C4 position, leading to cis-3,4-disubstituted piperidines with high stereoselectivity. acs.org The directing group can later be removed under mild conditions to reveal the desired complex scaffold. acs.org

Multicomponent reactions (MCRs) offer another efficient pathway to highly substituted piperidines. A three-component reaction involving maleimides, 4-boronohydrazonodienes, and aldehydes has been optimized to produce densely functionalized piperidines with a high degree of stereocontrol, creating up to four stereogenic centers in a single pot. nih.gov Similarly, an annulation protocol using 1,3-azadienes and anhydrides provides a step-economical and diastereoselective route to highly decorated piperidines bearing multiple contiguous stereocenters. rsc.org These methods highlight the potential for building complexity from simpler precursors in a convergent manner.

Further derivatization can be achieved through stereoselective alkylation. In the asymmetric synthesis of a related N-protected 3-methylpiperidin-2-one, the stereochemical outcome of methylation was found to be highly dependent on the reaction conditions and the presence or absence of a protecting group on a chiral auxiliary. researchgate.net This demonstrates that the existing stereocenter at C3 can direct the stereochemistry of subsequent modifications at adjacent positions.

Finally, the ester functionality of this compound provides a handle for numerous standard chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, opening up a wide array of subsequent coupling and derivatization reactions. These transformations, combined with modifications to the piperidine nitrogen and carbon backbone, enable the construction of diverse and complex molecular architectures.

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms behind the formation and reaction of piperidine derivatives is crucial for developing new synthetic methods and controlling reaction outcomes.

The formation of the piperidine ring via intramolecular C-N bond formation has been the subject of detailed mechanistic studies. A prominent example is the copper-catalyzed intramolecular C-H amination of N-halide amides. nih.govacs.orgresearchgate.net Experimental and computational studies on this transformation using [TpxCuL] complexes as catalysts have shed light on the reaction pathway. nih.govresearchgate.net

The proposed catalytic cycle often involves oxidation of a Cu(I) precatalyst to a Cu(II) species. nih.gov Evidence suggests the formation of a Cu-F intermediate during the reaction with N-fluoro amides. nih.govacs.org The reaction is believed to proceed through a specific mechanism that is not simply the thermal decomposition of a fluorinated intermediate, as demonstrated by kinetic experiments showing different reaction profiles for the starting material versus the putative intermediate. nih.govresearchgate.net The choice of halide on the amide substrate significantly affects the reaction efficiency, with N-fluoro amides being preferred over N-chloro amides due to more favorable reaction pathways. acs.org Kinetic isotope effect (KIE) studies show a primary KIE value of 4.2 for the piperidine formation step, indicating that C-H bond cleavage is a rate-determining step in the reaction. nih.gov

Other mechanisms for C-N bond formation include cascade reactions. For example, an iridium(III)-catalyzed process for synthesizing substituted piperidines involves a sequence of hydroxyl oxidation, intermolecular amination, and intramolecular amination followed by imine reduction. nih.gov This cascade forms two new C-N bonds in a stereoselective manner. nih.gov

Table 2: Mechanistic Data for Copper-Catalyzed C-H Amination for Piperidine Synthesis

Parameter Observation Implication Reference
Catalyst [TpxCuL] complexes Alkyl substituents on the Tpx ligand improve conversion, possibly by facilitating Cu(I) to Cu(II) oxidation. nih.govacs.org
Substrate N-fluoro amides are superior to N-chloro amides. The N-F bond activation pathway is more favorable. acs.org
Intermediate A fluorinated copper(II) complex has been isolated and characterized. Provides evidence for the involvement of a Cu-F species in the catalytic cycle. nih.govresearchgate.net
Kinetics Primary KIE (kH/kD) = 4.2 C-H bond cleavage is involved in the rate-determining step of the cyclization. nih.gov

Controlling the three-dimensional arrangement of substituents on the piperidine ring is a central goal in its synthesis and derivatization. The stereochemistry of reactions involving 3-substituted piperidines is often dictated by a combination of substrate control, catalyst control, and reaction conditions.

In the palladium-catalyzed C4-arylation of piperidines with a C3-directing group, excellent stereoselectivity is achieved, yielding predominantly the cis-3,4-disubstituted product. acs.org This selectivity arises from the geometric constraints imposed by the palladacycle intermediate formed between the catalyst, the substrate, and the directing group. The alternative trans-isomer can often be accessed through subsequent epimerization of the product. acs.org

The synthesis of polysubstituted piperidines via the annulation of 1,3-azadienes with anhydrides proceeds with what is described as "impeccable stereochemical control" at the C4 stereocenter, leading to the formation of a single dominant stereoisomer. rsc.org

In other cases, stereocontrol is achieved by manipulating conformational equilibria. The synthesis of various regioisomers of methyl-substituted pipecolinates (piperidine-2-carboxylates) demonstrates this principle. rsc.org Hydrogenation of substituted pyridines typically yields cis-piperidines diastereoselectively. The corresponding trans-diastereoisomers can then be obtained through base-mediated epimerization. rsc.org This process involves the formation of an enolate intermediate, and the stereochemical outcome of its reprotonation is governed by thermodynamic control, favoring the more stable trans product. rsc.org

The ring expansion of chiral prolinols to form C3-substituted piperidines proceeds with high enantiomeric excess, indicating that the stereocenter of the starting material is effectively transferred. nih.gov The regioselectivity of the nucleophilic attack on the intermediate aziridinium (B1262131) ion, which determines the final substitution pattern, can be directed by the nature of the substituents on the nitrogen atom. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure and Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary techniques used to establish the fundamental framework of methyl 2-[(3S)-piperidin-3-yl]acetate.

¹H NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, characteristic signals are observed for the protons of the methyl ester group, the acetate (B1210297) methylene (B1212753) group, and the various protons on the piperidine (B6355638) ring. For the racemic mixture of methyl 2-(piperidin-3-yl)acetate, ¹H NMR data has been reported in deuterated methanol (B129727) (CD₃OD) and deuterated chloroform (B151607) (CDCl₃). In CDCl₃, the methyl ester protons (CH₃) appear as a singlet at approximately 3.65 ppm. The protons of the piperidine ring and the adjacent methylene group (CH₂) resonate as a series of complex multiplets between 1.25 and 3.10 ppm, reflecting their distinct chemical environments and spin-spin coupling interactions.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. In the case of the hydrochloride salt of the racemic compound in CD₃OD, the carbonyl carbon (C=O) of the ester is typically the most downfield signal, appearing around 174.4 ppm. The methyl carbon of the ester (OCH₃) resonates at approximately 52.3 ppm. The carbons of the piperidine ring and the attached methylene group appear at distinct chemical shifts: ~48.0 ppm (C-2), ~45.1 ppm (C-6), ~40.5 ppm (CH₂-acetate), ~31.9 ppm (C-3), ~27.0 ppm (C-4), and ~25.1 ppm (C-5). These assignments are critical for confirming the connectivity of the entire molecule.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For methyl 2-(piperidin-3-yl)acetate, with a chemical formula of C₈H₁₅NO₂, the theoretical exact mass is 157.1103 g/mol . HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This capability is crucial for verifying the identity of a newly synthesized compound or for identifying unknowns in a complex mixture.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the synthesis of this compound, LC/MS is invaluable for monitoring the progress of the reaction by separating reactants, intermediates, and the final product, and identifying each by its mass.

Furthermore, LC/MS is a primary method for assessing the purity of the final compound. It can detect and quantify impurities, even at very low levels. For chiral compounds like this one, specialized chiral chromatography columns can be used in conjunction with MS detection to determine the enantiomeric purity, ensuring the desired (S)-enantiomer is present and separating it from the (R)-enantiomer. The mass spectrometer, often using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺. For methyl 2-(piperidin-3-yl)acetate, this would correspond to an m/z of 158.2. The fragmentation pattern in the mass spectrometer provides further structural confirmation, with a characteristic major fragment often observed at m/z 98, corresponding to the loss of the acetate methyl group and cleavage of the side chain.

Vibrational and Electronic Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational spectroscopy, primarily Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of a compound. For this compound, the spectrum would be characterized by the vibrational modes of its key functional groups: the secondary amine within the piperidine ring, the ester group, and the aliphatic C-H bonds.

The N-H stretching vibration of a secondary amine, such as the piperidine ring, typically appears as a single, weak band. orgchemboulder.comspectroscopyonline.com The C-N stretching of aliphatic amines is observed in the 1250-1020 cm⁻¹ region. orgchemboulder.com The ester functional group is readily identified by its strong carbonyl (C=O) stretching absorption. researchgate.netpjoes.com Additionally, characteristic peaks for the O-CH₃ (methoxy) group and C-O bond of the ester are expected. journalajacr.com

Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine (Piperidine)N-H Stretch3350 - 3310Weak to Medium
Aliphatic C-HC-H Stretch2950 - 2850Strong
EsterC=O Stretch1750 - 1735Strong
Ester (Methoxy)O-CH₃ Stretch1250 - 1150Strong
Aliphatic AmineC-N Stretch1250 - 1020Medium to Weak
Secondary Amine (Piperidine)N-H Wag910 - 665Strong, Broad
This table is generated based on typical vibrational frequencies for the respective functional groups. orgchemboulder.comspectroscopyonline.comresearchgate.netjournalajacr.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq The structure of this compound, being a saturated amine and ester, primarily contains σ (sigma) bonds and non-bonding (n) electrons on the nitrogen and oxygen atoms.

The possible electronic transitions are of the σ → σ* and n → σ* type. uobabylon.edu.iq These are high-energy transitions and typically absorb light at wavelengths below the standard UV-Vis range of 200–800 nm. uobabylon.edu.iq The ester's carbonyl group can also exhibit a weak n → π* transition. However, for saturated aliphatic esters, this absorption is typically found around 210 nm, which is at the lower limit of detection for many standard spectrophotometers. nih.govmasterorganicchemistry.com Consequently, this compound is not expected to display significant absorbance in the conventional UV-Vis spectrum, a characteristic feature of molecules lacking extensive chromophores or conjugated π-systems. uobabylon.edu.iqlibretexts.org

Predicted Electronic Transitions for this compound

Transition Type Orbitals Involved Expected Absorption Region Relative Energy
σ → σσ bonding to σ antibonding< 200 nmHigh
n → σNon-bonding to σ antibonding~190-200 nmHigh
n → π*Non-bonding (Oxygen) to π antibonding (C=O)~210 nmMedium, Weak Intensity
This table is based on theoretical principles of electronic spectroscopy for saturated organic compounds. uobabylon.edu.iqnih.govmasterorganicchemistry.com

X-ray Diffraction (XRD) for Absolute Stereochemistry and Solid-State Structural Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. For a chiral compound like this compound, XRD analysis is a powerful tool to unambiguously confirm the (S)-configuration at the C3 position of the piperidine ring. nih.govrsc.org

Advanced Chromatographic Techniques for Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of compounds in a mixture. In the context of chiral molecules like this compound, HPLC is crucial for assessing enantiomeric purity.

To separate enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those found in Chiralpak columns, are commonly used for the resolution of racemic mixtures of piperidine derivatives. researchgate.netacs.org The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. mdpi.com

Furthermore, if the synthesis of this compound involves diastereomeric intermediates, HPLC can be used to separate these diastereomers using standard normal-phase (silica gel) or reversed-phase (e.g., C18) columns. researchgate.net For compounds like piperidine derivatives that lack a strong UV chromophore, a pre-column derivatization step can be employed. nih.gov This involves reacting the amine with a chromophoric agent, such as para-toluenesulfonyl chloride, to enable sensitive UV detection. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Purity Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. mdpi.comnih.gov This technology utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, allows for much faster separations without compromising efficiency. ptfarm.pl

In the pharmaceutical industry, UPLC is a preeminent tool for high-throughput purity analysis and impurity profiling. ptfarm.plwaters.com For a compound like this compound, UPLC methods can be developed to rapidly assess its purity, quantify any related impurities from the manufacturing process, or monitor its stability under various stress conditions. waters.comchromatographyonline.com The enhanced resolution of UPLC allows for the separation of closely related impurities that might co-elute in a standard HPLC run, providing a more accurate purity profile. mdpi.com This capability is critical for quality control and regulatory compliance in drug development. waters.com

Theoretical and Computational Studies of Methyl 2 3s Piperidin 3 Yl Acetate and Its Derivatives

Quantum Chemical Calculation Methodologies

The foundation of modern computational analysis of molecular systems lies in quantum chemical calculation methodologies. These methods are employed to predict a wide array of molecular properties with a high degree of accuracy, providing a microscopic understanding of chemical structures and their behavior.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) stands as one of the most widely used computational methods for studying the electronic structure of many-body systems, including molecules. DFT calculations have been successfully applied to a variety of piperidine (B6355638) derivatives to investigate their molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net The core principle of DFT is to map the complex many-electron problem onto a simpler one based on the electron density, which is a function of only three spatial coordinates.

For a molecule like methyl 2-[(3S)-piperidin-3-yl]acetate, DFT can be utilized to optimize the molecular geometry, determining the most stable conformation by finding the minimum energy structure. This involves calculating bond lengths, bond angles, and dihedral angles. Furthermore, DFT is instrumental in predicting thermodynamic properties such as heats of formation. nih.gov These calculations provide fundamental data that are crucial for understanding the stability and reactivity of the compound.

Optimization of Basis Sets and Exchange-Correlation Functionals for Predictive Accuracy

The accuracy of DFT calculations is critically dependent on the choice of two key components: the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set can significantly impact the quality of the calculated properties. For piperidine and its derivatives, various basis sets have been employed, ranging from the Pople-style basis sets like 6-31G(d) and 6-311G** to the Karlsruhe "def2" series such as def2-TZVP. researchgate.netnih.govresearchgate.net The selection of a basis set often involves a trade-off between computational cost and accuracy, with larger, more flexible basis sets generally providing more accurate results at a higher computational expense. researchgate.net For instance, property-optimized augmented basis sets have been developed to enhance the accuracy of calculated molecular response properties. nih.gov

The exchange-correlation functional approximates the exchange and correlation energies of the interacting electron system. Numerous functionals have been developed, with hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being particularly popular due to their ability to provide accurate predictions for a wide range of molecular systems, including piperidine derivatives. researchgate.netnih.govscirp.org The optimization of both the basis set and the exchange-correlation functional is a crucial step in ensuring the predictive accuracy of theoretical calculations. acs.orgnih.gov

Molecular Orbital and Electronic Structure Analysis

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Molecular orbital and electronic structure analyses provide a detailed picture of the electronic landscape of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. mdpi.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping their spatial distribution. This analysis helps in identifying the regions of the molecule that are most likely to be involved in chemical reactions.

Illustrative FMO Data for a Piperidine Derivative

ParameterEnergy (eV)
HOMO Energy-6.54
LUMO Energy-1.55
HOMO-LUMO Gap (ΔE)4.99

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov It provides a description of the bonding in terms of localized orbitals, which corresponds more closely to the intuitive Lewis structure representation. NBO analysis can quantify the stabilization energy associated with interactions between filled donor NBOs and empty acceptor NBOs. researchgate.net

Prediction of Spectroscopic and Electronic Properties

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

DFT calculations are highly effective in predicting vibrational spectra (infrared and Raman). The calculated harmonic vibrational frequencies can be scaled to account for anharmonicity and systematic errors, often showing good agreement with experimental spectra. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands.

Furthermore, computational models can predict various electronic properties. These properties, derived from the electronic structure calculations, provide a deeper understanding of the molecule's behavior.

Illustrative Predicted Electronic Properties for a Piperidine Derivative

PropertyCalculated Value
Dipole Moment (Debye)2.15
Ionization Potential (eV)6.54
Electron Affinity (eV)1.55
Electronegativity (χ)4.05
Chemical Hardness (η)2.50

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including optical data processing and telecommunications. Organic molecules, particularly those with extended π-conjugated systems, can exhibit significant NLO responses. researchgate.netnih.gov Computational methods, such as Density Functional Theory (DFT), are pivotal in predicting the NLO properties of novel compounds.

For piperidine derivatives, the NLO response is influenced by the nature of substituent groups on the piperidine ring. Studies on 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives have shown that the presence of a π-bond system facilitates electric charge delocalization, which is a key factor for NLO activity. researchgate.net The investigation of these compounds using DFT calculations, specifically examining the first hyperpolarizability (β), a measure of the second-order NLO response, has revealed that their β values are significantly larger than that of standard NLO materials like urea. researchgate.net

While direct computational studies on the NLO properties of this compound are scarce, it is plausible that derivatization of the piperidine ring or the acetate (B1210297) group with electron-donating and electron-withdrawing groups could induce or enhance NLO properties. Theoretical calculations would be essential to screen potential derivatives and predict their NLO response, guiding synthetic efforts toward promising candidates. A study on a pyrimidine (B1678525) derivative highlighted that the crystalline environment can significantly enhance NLO behavior, suggesting that solid-state calculations would also be valuable. nih.gov

Table 1: Representative Calculated First Hyperpolarizability (β) of a Piperidone Derivative

FunctionalFirst Hyperpolarizability (β) (a.u.)
HF/6-311G(d,p)1358.12
B3LYP/6-311G(d,p)2487.45
M06/6-311G(d,p)2135.87

Data is for 3,5-bis(p-methylbenzylidene)-N-benzenesulfonyl-4-piperidone, a representative piperidone derivative, and is intended to be illustrative of the type of data generated in NLO computational studies. researchgate.net

Vibrational Frequency and Spectroscopic Data Prediction

Theoretical calculations are invaluable for predicting and interpreting vibrational spectra (infrared and Raman). DFT and ab initio Hartree-Fock methods have been successfully employed to calculate the vibrational frequencies of piperidine and its derivatives. researchgate.net These calculations not only help in the assignment of experimental spectral bands but also provide insights into the molecular structure and bonding.

A study on piperidine and 4-methylpiperidine (B120128) demonstrated a good agreement between experimental and calculated vibrational frequencies using DFT with the B3LYP functional. researchgate.net Such studies can elucidate the conformational preferences of the molecule, as different conformers (e.g., axial vs. equatorial substituents) will have distinct vibrational signatures. For this compound, theoretical vibrational analysis could differentiate between conformers arising from the orientation of the acetate group relative to the piperidine ring.

Furthermore, computational methods can predict other spectroscopic data, such as NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose and has shown good correlation with experimental NMR data for various organic molecules. researchgate.net For this compound, GIAO calculations could aid in the complete assignment of its ¹H and ¹³C NMR spectra.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound is crucial for understanding its interactions with biological targets. As an analog of methylphenidate, its conformational preferences are of particular interest. nih.gov

Computational studies on methylphenidate have employed various methods, including semi-empirical (AM1), molecular mechanics (MM2), and DFT, to explore its potential energy surface. nih.govnih.gov These studies have revealed that the relative orientation of the piperidine ring and the phenylacetate (B1230308) moiety is critical. For the threo isomer of methylphenidate, the global minimum conformation often features the carbonyl oxygen of the ester group oriented toward the ammonium (B1175870) group. nih.gov It is expected that this compound would exhibit similar conformational preferences, with the piperidine ring adopting a chair conformation.

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules in a simulated physiological environment. researchgate.netnih.gov MD simulations of piperidine and piperazine (B1678402) derivatives have been used to investigate their conformational stability and interactions with solvent molecules and biological macromolecules. nih.govnih.govrsc.org For this compound, MD simulations could reveal the stability of different conformers, the dynamics of the piperidine ring inversion, and the solvent-accessible surface area, which are all important for its pharmacokinetic and pharmacodynamic properties. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Understanding the mechanisms of chemical reactions is fundamental to optimizing reaction conditions and designing new synthetic routes. Computational chemistry provides powerful tools to model reaction pathways, identify intermediates, and characterize transition states.

For the synthesis of piperidine derivatives, several reaction types have been studied computationally. For instance, the mechanism of the piperidine-catalyzed Knoevenagel condensation has been investigated using DFT. nih.govacs.orgacs.org These studies have elucidated the role of iminium and enolate ions as key intermediates and have calculated the free energy barriers for each step of the reaction. nih.govacs.org The formation of the iminium ion was identified as the rate-determining step in the reaction of acetylacetone (B45752) with benzaldehyde (B42025) catalyzed by piperidine. nih.govacs.org

The synthesis of substituted piperidines can also be achieved through intramolecular cyclization reactions. nih.govmdpi.com Computational modeling of these reactions can help in understanding the stereochemical outcome and the influence of catalysts. For example, DFT computations have been used to rationalize the thermal decomposition of phenidate analogs, which proceeds via a 6-membered transition state. nih.govljmu.ac.uk For the synthesis of this compound, computational modeling could be employed to explore various synthetic strategies, such as the reduction of a corresponding pyridine (B92270) derivative or the cyclization of a linear precursor, and to identify the most energetically favorable pathways.

Examination of Global and Local Chemical Activity Descriptors

Chemical reactivity descriptors, derived from conceptual DFT, are valuable tools for predicting the reactivity and selectivity of molecules. researchgate.netacs.orgnih.gov These descriptors include global parameters that describe the molecule as a whole and local parameters that identify the most reactive sites within a molecule.

Global Reactivity Descriptors:

Hardness (η) and Softness (S): These parameters indicate the resistance of a molecule to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electronegativity (χ): This is a measure of the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This descriptor quantifies the electrophilic character of a molecule.

Local Reactivity Descriptors:

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. researchgate.netrsc.org It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack. For piperidine derivatives, the nitrogen atom is typically a site of negative electrostatic potential. researchgate.net

Fukui Functions (FF): The Fukui function (f(r)) indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. researchgate.netacs.orgnih.gov It is used to predict the most likely sites for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attack.

For this compound, computational analysis of these descriptors would provide a detailed picture of its chemical reactivity. The MEP would highlight the electrophilic and nucleophilic regions, while the Fukui functions would pinpoint the specific atoms most susceptible to attack. This information is invaluable for predicting the products of chemical reactions and understanding the molecule's potential interactions with biological receptors.

Q & A

Q. What experimental approaches are suitable for studying the compound’s metabolic stability in biological systems?

  • Methodological Answer : Conduct in vitro assays with liver microsomes or hepatocytes to track metabolite formation via LC-MS/MS. Use isotopically labeled analogs (e.g., deuterated methyl groups) to distinguish degradation products. For in vivo studies, administer the compound to rodent models and analyze plasma/urine samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.